molecular formula C10H13ClN2O B1298207 N-(3-amino-4-chlorophenyl)butanamide CAS No. 637316-74-6

N-(3-amino-4-chlorophenyl)butanamide

Cat. No.: B1298207
CAS No.: 637316-74-6
M. Wt: 212.67 g/mol
InChI Key: JKCHAPLJTLRQCQ-UHFFFAOYSA-N
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Description

N-(3-amino-4-chlorophenyl)butanamide, also known as chlorphenamine, is a synthetic antihistamine drug used to treat allergies, hay fever, and the common cold. It is an H1-antagonist and acts by blocking the action of histamine in the body, reducing inflammation and itching. Chlorphenamine is also known as chlorpheniramine, and is available in tablet, syrup, and injection form.

Scientific Research Applications

Synthesis and Pharmacokinetics

  • Synthesis for Pharmacokinetic Studies : Progabide, a variant of N-(3-amino-4-chlorophenyl)butanamide, was synthesized for pharmacokinetic and metabolism studies, demonstrating its utility in understanding drug behavior in the body (Allen & Giffard, 1982).

Anticonvulsant Properties

  • Anticonvulsant Activity : Schiff bases of this compound have shown promise as anticonvulsants, with some compounds exhibiting properties mimicking gamma-aminobutyric acid (GABA) and demonstrating effectiveness against seizures (Kaplan et al., 1980).
  • Potential for Generalized Seizure Treatment : Studies on isomeric N-Benzyl-3-[(chlorophenyl)amino]propanamides, related to this compound, indicated their potency against generalized seizures, showing more effectiveness than standard drugs in certain tests (Idris, Ayeni, & Sallau, 2011).

Enzyme Inhibition

  • Dipeptidyl Peptidase IV Inhibition : Derivatives of this compound have been investigated as inhibitors of dipeptidyl peptidase IV, showing potential for the treatment of type 2 diabetes (Nitta et al., 2008).

Molecular Docking and Simulations

  • Molecular Docking Studies : N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl} butanamides were synthesized and evaluated using molecular docking and dynamic simulations, demonstrating their potential as tyrosinase and melanin inhibitors, useful in the development of depigmentation drugs (Raza et al., 2019).

Safety and Hazards

The safety information available indicates that “N-(3-amino-4-chlorophenyl)butanamide” may be an irritant .

Properties

IUPAC Name

N-(3-amino-4-chlorophenyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O/c1-2-3-10(14)13-7-4-5-8(11)9(12)6-7/h4-6H,2-3,12H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKCHAPLJTLRQCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC(=C(C=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90358385
Record name N-(3-amino-4-chlorophenyl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

637316-74-6
Record name N-(3-amino-4-chlorophenyl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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